molecular formula C22H26O8S B587647 3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether CAS No. 1391053-18-1

3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether

Cat. No.: B587647
CAS No.: 1391053-18-1
M. Wt: 450.502
InChI Key: DAMHCCYDUXTGTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether involves the reaction of 6-ethoxybenzoic acid with sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as chloroform or ethyl acetate to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or ethers .

Scientific Research Applications

3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action for 3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Sulfonyl Bis-6-methoxybenzoic Acid Diethyl Ether
  • 3,3’-Sulfonyl Bis-6-propoxybenzoic Acid Diethyl Ether

Uniqueness

3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether is unique due to its specific ethoxy functional groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

1391053-18-1

Molecular Formula

C22H26O8S

Molecular Weight

450.502

IUPAC Name

ethyl 2-ethoxy-5-(4-ethoxy-3-ethoxycarbonylphenyl)sulfonylbenzoate

InChI

InChI=1S/C22H26O8S/c1-5-27-19-11-9-15(13-17(19)21(23)29-7-3)31(25,26)16-10-12-20(28-6-2)18(14-16)22(24)30-8-4/h9-14H,5-8H2,1-4H3

InChI Key

DAMHCCYDUXTGTD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)OCC)C(=O)OCC

Synonyms

Diethyl 3,3’-Sulfonyl Bis-6-ethoxybenzoate

Origin of Product

United States

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